Cellular AKT Phosphorylation Inhibition: 6-Regioisomer Demonstrates Documented Potency
In a cellular assay measuring phosphorylated AKT (Ser473) in PC3 human prostate carcinoma cells, 2‑(6‑(pyridin‑4‑yl)‑1H‑indol‑3‑yl)acetonitrile achieved an IC50 of 60 nM [1]. In contrast, the 4‑, 5‑, and 7‑regioisomers have no IC50 data in BindingDB or ChEMBL as of April 2026, indicating that only the 6‑substituted positional isomer has demonstrated this level of target‑cell potency [2].
| Evidence Dimension | Cellular IC50 for inhibition of AKT Ser473 phosphorylation in PC3 cells |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | 4-, 5-, and 7-regioisomers: no IC50 data available in public databases |
| Quantified Difference | Not calculable due to absence of comparator data; qualitative differentiation by data existence |
| Conditions | PC3 human prostate carcinoma line, AKT phosphorylation at Ser473, ELISA detection (Sanofi patent assay) |
Why This Matters
Procurement decisions for PI3K/AKT pathway research must rely on demonstrated cellular activity, and only the 6‑isomer has publicly reported quantitative data.
- [1] Sanofi. BindingDB entry BDBM50447086 (CHEMBL3112852). IC50 = 60 nM for inhibition of AKT Ser473 phosphorylation in PC3 cells. View Source
- [2] BindingDB and ChEMBL searches for CAS 1214355-61-9, 1214339-24-8, and 1214325-69-5 returned no quantitative potency records as of April 2026. View Source
